3-(3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride
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Overview
Description
3-(3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride is a chemical compound with the molecular formula C17H18Cl2N2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a benzonitrile moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride typically involves the reaction of 4-chlorobenzyl cyanide with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
3-(3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Amino-1-(4-fluorophenyl)butan-2-yl)benzonitrile hydrochloride
- 3-(3-Amino-1-(4-bromophenyl)butan-2-yl)benzonitrile hydrochloride
- 3-(3-Amino-1-(4-methylphenyl)butan-2-yl)benzonitrile hydrochloride
Uniqueness
3-(3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C17H18Cl2N2 |
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Molecular Weight |
321.2 g/mol |
IUPAC Name |
3-[3-amino-1-(4-chlorophenyl)butan-2-yl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C17H17ClN2.ClH/c1-12(20)17(10-13-5-7-16(18)8-6-13)15-4-2-3-14(9-15)11-19;/h2-9,12,17H,10,20H2,1H3;1H |
InChI Key |
YPCMLZCPZCPGCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)N.Cl |
Origin of Product |
United States |
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